4,6-Dimethoxyquinoline-2-carboxylic acid
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Overview
Description
4,6-Dimethoxyquinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol It is a derivative of quinoline, characterized by the presence of two methoxy groups at the 4 and 6 positions and a carboxylic acid group at the 2 position
Preparation Methods
The synthesis of 4,6-Dimethoxyquinoline-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4,6-dimethoxyaniline and ethyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the quinoline ring system. This is usually achieved through a condensation reaction under acidic or basic conditions.
Oxidation and Hydrolysis: The intermediate product is then subjected to oxidation and hydrolysis to introduce the carboxylic acid group at the 2 position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4,6-Dimethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimethoxyquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving quinoline derivatives.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets, making it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4,6-Dimethoxyquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxylic acid: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
4-Methoxyquinoline-2-carboxylic acid: Contains only one methoxy group, leading to variations in its chemical behavior and applications.
6-Methoxyquinoline-2-carboxylic acid: Similar to the previous compound but with the methoxy group at a different position.
Properties
IUPAC Name |
4,6-dimethoxyquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(17-2)6-10(13-9)12(14)15/h3-6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUODWAMPIXMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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